

GPR81 Agonist 1: Application Notes and Protocols for Intraperitoneal Injection

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Compound of Interest		
Compound Name:	GPR81 agonist 1	
Cat. No.:	B12302862	Get Quote

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Introduction

GPR81, also known as HCAR1, is a G-protein coupled receptor predominantly expressed in adipocytes. Its endogenous ligand is lactate, which, upon binding, initiates a signaling cascade that leads to the inhibition of lipolysis. This mechanism makes GPR81 an attractive therapeutic target for metabolic diseases such as dyslipidemia. **GPR81 agonist 1** is a potent and selective synthetic agonist for this receptor, demonstrating significant anti-lipolytic effects in preclinical studies. This document provides detailed application notes and protocols for the intraperitoneal (i.p.) injection of **GPR81 agonist 1** in mouse models.

Chemical Properties

Property	Value
Molecular Formula	C22H30N4O2S2
Molecular Weight	446.63 g/mol
CAS Number	1620992-67-7
Solubility	Soluble in DMSO (45 mg/mL)

Mechanism of Action



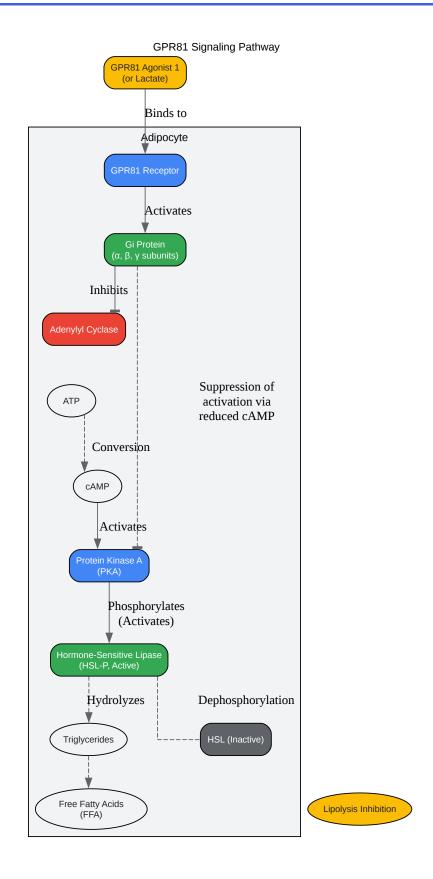




GPR81 agonist 1 mimics the action of lactate by binding to and activating the GPR81 receptor on the surface of adipocytes. GPR81 is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), a key enzyme responsible for the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol. The net effect is the suppression of lipolysis in adipose tissue.[1]

GPR81 Signaling Pathway





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Caption: GPR81 activation by its agonist leads to the inhibition of lipolysis.



Quantitative Data Summary

The following table summarizes the in vivo effects of **GPR81 agonist 1** following intraperitoneal administration in mice.

Animal Model	Compoun d	Dose	Route	Effect on Plasma FFA	Time Point	Referenc e
Male C57/Bl6 Mice (Fed)	GPR81 agonist 1	100 mg/kg	i.p.	~50% reduction	15 min post-dose	[2]
Male C57/Bl6 Mice (Fasted)	GPR81 agonist 1	100 mg/kg	i.p.	~35% reduction	15 min post-dose	[2]
Male C57/BI6 Mice	GPR81 agonist 1	10 mg/kg	i.p.	Pharmacok inetic analysis	Cmax at 6.3 μM	[2]

Experimental Protocols Preparation of GPR81 Agonist 1 for Intraperitoneal Injection

Materials:

- GPR81 agonist 1 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)



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Vortex mixer

Vehicle Formulation:

A commonly used vehicle for in vivo administration of **GPR81 agonist 1** is a mixture of:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Preparation Protocol:

- Prepare a stock solution: Weigh the required amount of GPR81 agonist 1 and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved by vortexing.
- Prepare the vehicle mixture: In a sterile tube, combine the PEG300, Tween-80, and Saline in the specified proportions.
- Final formulation: Slowly add the **GPR81 agonist 1** stock solution in DMSO to the vehicle mixture while vortexing to ensure a clear and homogenous solution. The final concentration of DMSO in the injection solution should not exceed 10%. For a desired final concentration of 2.5 mg/mL, you would add 100 μL of a 25 mg/mL stock solution to 900 μL of the vehicle mixture (containing PEG300, Tween-80, and Saline).
- Sterilization: While the individual components should be sterile, if there are concerns about contamination, the final solution can be filtered through a 0.22 µm syringe filter.

Intraperitoneal Injection Protocol in Mice

Materials:



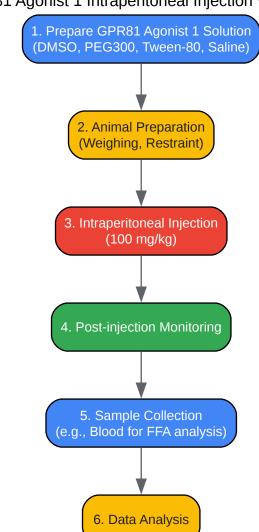
- Prepared GPR81 agonist 1 solution
- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)
- Mouse restraint device (optional)
- 70% ethanol

Procedure:

- Animal Handling: Handle the mice gently to minimize stress. If necessary, use an appropriate restraint device.
- Dosage Calculation: Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., 100 mg/kg). The injection volume should typically be between 5-10 mL/kg.
- Injection Site: The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
- Injection Technique: a. Securely restrain the mouse, tilting it slightly head-down to allow the abdominal organs to shift away from the injection site. b. Swab the injection site with 70% ethanol. c. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage. d. Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
 e. Slowly inject the calculated volume of the GPR81 agonist 1 solution. f. Withdraw the needle and return the mouse to its cage.
- Post-injection Monitoring: Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.

Experimental Workflow





GPR81 Agonist 1 Intraperitoneal Injection Workflow

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Caption: A typical workflow for an in vivo study using **GPR81 agonist 1**.

Conclusion

GPR81 agonist 1 is a valuable tool for studying the role of GPR81 in metabolic regulation. The provided protocols for intraperitoneal injection and solution preparation offer a starting point for in vivo investigations into its anti-lipolytic and other potential therapeutic effects. Researchers should adapt these protocols based on their specific experimental design and animal models, always adhering to institutional animal care and use guidelines.



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References

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